Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
CAS No.:
Cat. No.: VC18479732
Molecular Formula: C20H23N3OS2
Molecular Weight: 385.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3OS2 |
|---|---|
| Molecular Weight | 385.6 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C20H23N3OS2/c1-6-15-13(4)26-20-18(15)19(21-14(5)22-20)25-10-17(24)23-16-8-7-11(2)9-12(16)3/h7-9H,6,10H2,1-5H3,(H,23,24) |
| Standard InChI Key | OFRCBEBILXHMDY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=C(C=C(C=C3)C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a thieno[2,3-D]pyrimidine heterocyclic system fused with a pyrimidine ring and a thiophene moiety. Substituents include:
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5-Ethyl and 2,6-dimethyl groups on the thienopyrimidine ring
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Thioether linkage (-S-) at position 4 of the thienopyrimidine
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N-(2,4-Dimethylphenyl)acetamide side chain connected via the thioether
This arrangement creates a planar, polycyclic system with extended π-conjugation, potentially enhancing interactions with biological targets.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃OS₂ |
| Molecular Weight | 385.55 g/mol |
| logP (Predicted) | ~4.2 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The compound’s logP suggests moderate membrane permeability, while its polar surface area (~85 Ų) indicates potential bioavailability challenges under Lipinski’s rules .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for this compound are unavailable, its structure implies a multi-step synthesis:
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Thienopyrimidine Core Formation:
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Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with β-ketoesters under acidic conditions.
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Subsequent alkylation at positions 2 and 6 using methylating agents (e.g., CH₃I).
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Thioether Installation:
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Nucleophilic aromatic substitution (SₙAr) at position 4 of the thienopyrimidine using a thiolate anion generated from 2-mercapto-N-(2,4-dimethylphenyl)acetamide.
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Final Functionalization:
Reactivity Profile
The molecule’s reactive sites include:
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Thioether Sulfur: Susceptible to oxidation to sulfoxides/sulfones
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Acetamide Carbonyl: Participates in nucleophilic acyl substitutions
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Pyrimidine Nitrogen: Potential for hydrogen bonding or coordination
Biological Activity and Mechanism
Hypothesized Targets
Based on structural analogs , potential biological targets include:
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Cyclooxygenase-2 (COX-2): The thienopyrimidine scaffold resembles known COX-2 inhibitors like celecoxib.
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Protein Kinases: Planar heterocycles often interact with ATP-binding pockets.
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Epigenetic Regulators: Thioether linkages may modulate histone deacetylase (HDAC) activity.
Predicted Pharmacokinetics
| Parameter | Prediction |
|---|---|
| Oral Bioavailability | ~40% (moderate) |
| Plasma Protein Binding | >90% |
| Metabolic Stability | Susceptible to CYP3A4-mediated oxidation |
Comparison with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| EvitaChem EVT-2737061 | Sulfonyl group at position 5 | Enhanced kinase inhibition |
| ChemDiv 8640-0101 | Pyrano-fused system | Improved metabolic stability |
The absence of a sulfonyl group in the target compound may reduce off-target effects compared to EVT-2737061, while the simpler thienopyrimidine core could improve synthetic accessibility relative to ChemDiv 8640-0101 .
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